1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-
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Overview
Description
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- is a heterocyclic compound with the molecular formula C15H17N. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.
Preparation Methods
The synthesis of 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- typically involves the reaction of β-naphthylhydrazine with methyl isopropyl ketone. The reaction is carried out in ethanol at 80°C with stirring and refluxing for 1.5 hours. Sulfuric acid is then added to dehydrate and close the ring, followed by further refluxing for 3.5 hours. The mixture is then processed to obtain the crude product, which is recrystallized using cyclohexane to yield the final compound .
Chemical Reactions Analysis
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions include various substituted indoles and quinonoid derivatives
Scientific Research Applications
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It serves as a fluorescent probe for intracellular pH detection and cell marking.
Medicine: This compound is used in the development of near-infrared optical probes for in-vivo tumor imaging.
Industry: It is a key intermediate in the production of photoinitiators and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- involves its interaction with cellular components. As a fluorescent probe, it binds to specific intracellular targets, allowing for the detection of pH changes and other cellular events. In tumor imaging, it accumulates in tumor tissues, enabling visualization through near-infrared fluorescence .
Comparison with Similar Compounds
1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- can be compared with other indole derivatives such as:
- 1H-Indole, 2,3-dihydro-1-methyl-
- 1H-Benz[f]indene, 2,3-dihydro-
- 1,1,2-Trimethyl-1H-benzo[e]indole
These compounds share similar structural features but differ in their specific substitutions and functional groups, which result in unique chemical properties and applications. For instance, 1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl- is particularly noted for its use in fluorescent probes and tumor imaging, setting it apart from other indole derivatives .
Properties
CAS No. |
623168-53-6 |
---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1,1,2-trimethyl-2,3-dihydrobenzo[e]indole |
InChI |
InChI=1S/C15H17N/c1-10-15(2,3)14-12-7-5-4-6-11(12)8-9-13(14)16-10/h4-10,16H,1-3H3 |
InChI Key |
KKDVWNXZYUXZDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1)C=CC3=CC=CC=C32)(C)C |
Origin of Product |
United States |
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